molecular formula C19H21FN2O2 B10756113 4-[(3r)-3-{[2-(4-Fluorophenyl)-2-Oxoethyl]amino}butyl]benzamide

4-[(3r)-3-{[2-(4-Fluorophenyl)-2-Oxoethyl]amino}butyl]benzamide

Cat. No.: B10756113
M. Wt: 328.4 g/mol
InChI Key: OIWWNWQZJJKBTR-CYBMUJFWSA-N
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Description

4-[(3R)-3-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]AMINO}BUTYL]BENZAMIDE is a small organic molecule belonging to the class of alkyl-phenylketones. This compound is characterized by the presence of a fluorophenyl group, an oxoethyl group, and a benzamide moiety. It is primarily studied for its potential pharmacological properties and interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3R)-3-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]AMINO}BUTYL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[(3R)-3-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]AMINO}BUTYL]BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

4-[(3R)-3-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]AMINO}BUTYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3R)-3-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]AMINO}BUTYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of dipeptidyl peptidase 4, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3R)-3-{[2-(4-FLUOROPHENYL)-2-OXOETHYL]AMINO}BUTYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H21FN2O2

Molecular Weight

328.4 g/mol

IUPAC Name

4-[(3R)-3-[[2-(4-fluorophenyl)-2-oxoethyl]amino]butyl]benzamide

InChI

InChI=1S/C19H21FN2O2/c1-13(2-3-14-4-6-16(7-5-14)19(21)24)22-12-18(23)15-8-10-17(20)11-9-15/h4-11,13,22H,2-3,12H2,1H3,(H2,21,24)/t13-/m1/s1

InChI Key

OIWWNWQZJJKBTR-CYBMUJFWSA-N

Isomeric SMILES

C[C@H](CCC1=CC=C(C=C1)C(=O)N)NCC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CC(CCC1=CC=C(C=C1)C(=O)N)NCC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

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